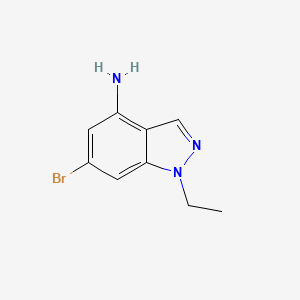

6-Bromo-1-ethyl-1H-indazol-4-amine

Description

Historical Context and Evolution of Indazole Derivatives in Chemical Research

The first synthesis of indazole was reported by Emil Fischer in 1883. researchgate.netnih.gov Initially, the exploration of indazole chemistry was a purely academic pursuit, driven by a desire to understand the properties and reactivity of this novel bicyclic aromatic compound. researchgate.netaustinpublishinggroup.com Comprised of a benzene (B151609) ring fused to a pyrazole (B372694) ring, indazole can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. nih.govaustinpublishinggroup.comnih.gov The 1H-tautomer is generally the more thermodynamically stable form. nih.govchemicalbook.com

Over the decades, the development of new synthetic methodologies has been a significant driver in the evolution of indazole research. researchgate.net Early methods often involved multi-step processes with harsh conditions. However, the advent of transition metal-catalyzed cross-coupling reactions and C-H activation strategies has revolutionized the synthesis of functionalized indazoles, allowing for greater efficiency and structural diversity. austinpublishinggroup.comresearchgate.net This has led to a surge in the number of indazole derivatives being synthesized and screened for biological activity.

Significance of the Indazole Scaffold in Medicinal Chemistry and Organic Synthesis

The indazole core is a recurring motif in a multitude of pharmacologically active molecules. researchgate.netnih.gov Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a valuable building block in drug discovery. researchgate.nettaylorandfrancis.com The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, while the fused benzene ring provides a platform for various substitutions to modulate properties like lipophilicity and target binding. researchgate.net

The versatility of the indazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govresearchgate.netnih.gov Several indazole-based drugs have successfully reached the market, such as Benzydamine, an anti-inflammatory agent, and Granisetron, an antiemetic used in cancer therapy. researchgate.netresearchgate.net In organic synthesis, indazoles serve as important intermediates for the construction of more complex heterocyclic systems. nih.gov

Specific Focus on 6-Bromo-1-ethyl-1H-indazol-4-amine within Indazole Homologs

Within the vast family of indazole derivatives, this compound stands out as a compound of interest for further chemical exploration. Its structure features a bromine atom at the 6-position, an ethyl group at the 1-position of the indazole ring, and an amine group at the 4-position. This specific arrangement of functional groups provides multiple points for synthetic modification, making it a versatile precursor for the generation of diverse chemical libraries.

The bromine atom, in particular, is a valuable handle for introducing further complexity through various cross-coupling reactions. The ethyl group at the N1 position influences the compound's solubility and steric profile, while the amino group at the C4 position can be readily derivatized to explore structure-activity relationships. While specific research findings on this compound are not extensively detailed in publicly available literature, its structural similarity to other biologically active indazoles suggests its potential as a scaffold for developing novel therapeutic agents. For instance, the related compound 6-bromo-1-methyl-1H-indazol-4-amine is noted for its use in the synthesis of pharmacologically active compounds, including anticancer and anti-inflammatory agents.

Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C9H10BrN3 |

| Molecular Weight | 240.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1198438-41-4 |

| Canonical SMILES | CCN1N=CC2=C1C(=CC(=C2)Br)N |

| Physical Description | Solid |

| Solubility | Information not available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrN3 |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

6-bromo-1-ethylindazol-4-amine |

InChI |

InChI=1S/C9H10BrN3/c1-2-13-9-4-6(10)3-8(11)7(9)5-12-13/h3-5H,2,11H2,1H3 |

InChI Key |

PILAAWDVTBXCFP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC(=CC(=C2C=N1)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Bromo 1 Ethyl 1h Indazol 4 Amine

Strategies for Indazole Ring System Formation

The construction of the indazole (benzopyrazole) nucleus is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this bicyclic aromatic heterocycle. These strategies often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, starting from appropriately substituted aromatic precursors.

Cyclization Reactions for Benzopyrazole Nucleus Construction

The formation of the indazole ring system can be achieved through various cyclization reactions. These reactions are designed to construct the five-membered pyrazole ring onto a pre-existing benzene ring. A common approach involves the intramolecular cyclization of substituted anilines. For instance, diazotization of 2-alkyl-6-methylanilines, followed by quenching with a thiol and subsequent base-mediated intramolecular cyclization, affords the corresponding bromoindazole intermediate. ucsf.edu

Radical cascade cyclization reactions represent another powerful tool for the construction of polycyclic molecules, including those with indazole cores. nih.gov These reactions can create complex bicyclic structures in a single step, often with a high degree of stereocontrol. nih.govorganic-chemistry.org Additionally, thermal 1,7-electrocyclization of azomethine ylides derived from the condensation of 2-nitrobenzaldehydes and amino acids can also yield the indazole skeleton, albeit sometimes in modest yields. thieme-connect.de The aza-Nazarov cyclization, a variant of the Nazarov cyclization, provides an efficient pathway to five-membered nitrogen heterocycles and can be catalyzed by various agents, including silver triflate (AgOTf). d-nb.infobeilstein-journals.org

A concise and improved route to fluorinated indazoles has been developed that utilizes an electronically directed metalation/formylation sequence, followed by condensation with methyl hydrazine (B178648) to form a hydrazone, which then undergoes a copper-catalyzed intramolecular Ullmann cyclization. researchgate.net

| Cyclization Method | Key Features | Typical Starting Materials | Catalyst/Reagent Examples |

|---|---|---|---|

| Intramolecular Ullmann-Type Reaction | Copper-catalyzed, suitable for fluorinated indazoles | Formylated anilines, methyl hydrazine | CuI, Cs2CO3, DMEDA researchgate.net |

| Radical Cascade Cyclization | Forms complex polycyclic systems, can be stereoselective | 1,6-enynes | Cobalt complexes nih.govorganic-chemistry.org |

| Aza-Nazarov Cyclization | Access to five-membered N-heterocycles | Imines, α,β-unsaturated acyl chlorides | AgOTf, squaramides d-nb.infobeilstein-journals.org |

Palladium-Catalyzed C-H Amination Approaches in Indazole Synthesis

Modern synthetic methods increasingly rely on transition-metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed C-H amination has emerged as a powerful strategy for the construction of the indazole nucleus. nih.gov These methods often involve the intramolecular formation of a carbon-nitrogen bond, which is a key step in the cyclization process to form the pyrazole ring.

Two prominent palladium-catalyzed methods for indazole synthesis have been developed. nih.gov One approach is based on the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. This method is notable for its mild reaction conditions, allowing for the synthesis of a wide range of indazoles with various functional groups. The other approach involves a catalytic C-H activation with palladium, followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones. This reaction is often facilitated by a catalyst system such as Pd(OAc)2/Cu(OAc)2/AgOCOCF3 and has been shown to be particularly effective for substrates with electron-donating groups. nih.gov

Palladium-catalyzed reactions can also be employed in tandem, one-pot syntheses. For example, an intermolecular Heck arylation of a 2-vinyl imidazole (B134444) can be followed by an intramolecular aerobic oxidative C-H amination, all promoted by the same palladium catalyst, to assemble complex fused heterocyclic systems. rsc.org Furthermore, palladium-catalyzed C-H amination of N-aryl benzamides with O-benzoyl hydroxylamines has been achieved with both Pd(II) and Pd(0) catalysts, providing a convergent route to arylalkyl amines. acs.org

| Reaction Type | Catalyst System | Substrate Example | Key Advantage |

|---|---|---|---|

| Intramolecular Buchwald-Hartwig Amination | Palladium-based | 2-halobenzophenone tosylhydrazones | Mild reaction conditions nih.gov |

| Catalytic C-H Activation/Amination | Pd(OAc)2/Cu(OAc)2/AgOCOCF3 | Benzophenone tosylhydrazones | Good to high yields for electron-rich substrates nih.gov |

| Tandem Heck/Oxidative Amination | Palladium-based | 2-vinyl imidazoles and aryl halides | One-pot synthesis of fused heterocycles rsc.org |

Hydrazine-Mediated Cyclization Routes

Hydrazine and its derivatives are classical reagents for the synthesis of indazoles. These methods typically involve the condensation of a hydrazine with a suitably substituted benzene derivative containing carbonyl or nitrile groups, followed by cyclization.

A practical synthesis of indazoles involves the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. nih.govacs.org The use of O-methyloxime derivatives is particularly advantageous as it can prevent a competing Wolff-Kishner reduction that may occur with the free aldehyde. nih.gov Similarly, 3-aminoindazoles can be synthesized from the reaction of 2,6-dichlorobenzonitrile (B3417380) with hydrazine, where one of the chloro groups is displaced in a nucleophilic aromatic substitution (SNAr) reaction, followed by cyclization. nih.gov

The reaction of 2-hydroxyacetophenones with hydrazine hydrochloride in acidic ethanol (B145695) can produce 3-methylindazoles in high yields. lookchem.com The acidic conditions are crucial for the cyclization of the initially formed hydrazone. lookchem.com The choice of solvent can also influence the reaction outcome; for instance, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, aprotic polar solvents like NMP and DMSO allow the cyclization to proceed under mild conditions, while alcoholic solvents can improve the regioselectivity of the reaction. nih.gov

Targeted Synthesis of 6-Bromo-1-ethyl-1H-indazol-4-amine

The synthesis of the specific molecule this compound can be approached through two main strategies: building the indazole ring with the desired substituents already in place on the precursors, or by functionalizing a pre-existing indazole core.

Precursor-Based Synthesis from Functionalized Anilines or Nitriles

One of the most direct routes to substituted indazoles is to start with a benzene-based precursor that already contains the necessary functional groups for the subsequent cyclization. For the synthesis of this compound, a potential starting material would be a functionalized aniline (B41778) or benzonitrile.

Drawing a parallel from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a plausible route could begin with a suitably substituted dichlorobenzonitrile. nih.gov For the target compound, this would likely involve a 2,4-dichloro-5-bromobenzonitrile. Reaction with ethylhydrazine (B1196685) would then lead to the desired 1-ethyl-indazol-4-amine structure through a regioselective cyclization process. The synthesis of 3-aminoindazoles from 2-bromobenzonitriles via a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence offers another viable, though more complex, alternative to the traditional SNAr reaction of hydrazine with o-fluorobenzonitriles.

A multi-step synthesis starting from 2-methylbenzoic acid has been reported for a similar compound, 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid. This process involves bromination, nitration, esterification, and reduction to form an aminoester intermediate, which is then cyclized. researchgate.net A similar pathway could be envisioned for the synthesis of this compound.

N-Alkylation Strategies for 1-Ethyl Substitution (e.g., Direct N-Alkylation of 6-Bromo-1H-indazol-4-amine)

A common and straightforward method for preparing N-substituted indazoles is the direct alkylation of the corresponding NH-indazole. For the synthesis of this compound, this would involve the N-ethylation of 6-Bromo-1H-indazol-4-amine.

The direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, and achieving regioselectivity can be a significant challenge. beilstein-journals.org However, by carefully selecting the reaction conditions, such as the base and solvent, a high degree of regioselectivity can be achieved. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for the N-1 selective alkylation of various substituted indazoles. beilstein-journals.org

A detailed protocol for the N-methylation of 6-Bromo-1H-indazol-4-amine using methyl iodide and sodium hydride in THF has been reported, yielding the 1-methyl product. This procedure can be adapted for the synthesis of the 1-ethyl analogue by substituting methyl iodide with an ethylating agent such as ethyl iodide or ethyl bromide. The reaction involves the deprotonation of the indazole nitrogen by the base, followed by nucleophilic attack of the resulting indazole anion on the ethyl halide.

| Starting Material | Alkylating Agent | Base | Solvent | Key Outcome |

|---|---|---|---|---|

| 6-Bromo-1H-indazol-4-amine | Ethyl Iodide/Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Expected to yield this compound beilstein-journals.org |

| C-3 Substituted Indazoles | Alkyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | High N-1 regioselectivity beilstein-journals.org |

| 6-nitro-1H-indazole | Ethyl Bromide | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Regioselective N-ethylation researchgate.net |

The regioselectivity of the N-alkylation is influenced by both steric and electronic factors of the substituents on the indazole ring. beilstein-journals.org For example, electron-withdrawing groups at the C-7 position can favor N-2 alkylation. beilstein-journals.org The choice of the alkylating agent and the reaction conditions are therefore critical for directing the substitution to the desired nitrogen atom.

Regioselective Functionalization at Indazole Ring Positions

The functionalization of the indazole core is a critical aspect of synthesizing diverse derivatives. The inherent electronic properties of the indazole ring, along with the influence of existing substituents—the bromo, ethyl, and amine groups—dictate the regioselectivity of further reactions.

Developing mild and efficient methods for the C-H functionalization of indazoles has garnered considerable attention. nih.gov While the five-membered pyrazole ring is generally more reactive, strategic C-H functionalization of the six-membered benzene ring is a significant challenge. nih.gov Directed metalation, where a substituent directs a metal catalyst to a specific position, is a key strategy. For instance, rhodium(III)-catalyzed C-H bond functionalization has been shown to be effective for creating substituted indazoles, with regioselectivity controlled by both electronic and steric effects of the directing groups. nih.govacs.org

In the context of this compound, the primary sites for further electrophilic substitution would be the C-5 and C-7 positions, influenced by the activating effect of the amine group at C-4. Conversely, metal-catalyzed cross-coupling reactions are predominantly directed at the C-6 position due to the presence of the bromo substituent. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2-substituted products, though specific conditions can favor one over the other. beilstein-journals.org

Optimization of Synthetic Pathways and Reaction Conditions

The efficient synthesis of this compound and its derivatives relies heavily on the careful optimization of reaction parameters.

Control of Temperature, Solvent Systems, and Stoichiometric Ratios

The synthesis of substituted indazoles often involves cyclization reactions where temperature and solvent play a crucial role in determining yield and regioselectivity. For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile, various solvents were screened for the cyclization step with hydrazine hydrate (B1144303). chemrxiv.org Aprotic polar solvents like NMP and DMSO allowed for milder conditions (60°C) but resulted in poor regioselectivity. chemrxiv.org Switching to alcoholic solvents like ethanol or isopropanol (B130326) at higher temperatures (95°C) improved the desired isomer ratio. chemrxiv.org Ultimately, 2-MeTHF was identified as an optimal "green" solvent. chemrxiv.org

The stoichiometry of reagents is also critical. In the aforementioned cyclization, increasing the equivalents of hydrazine hydrate from 2 to 4 was necessary to drive the reaction to completion. chemrxiv.org Similarly, in the N-alkylation of indazoles, controlling the stoichiometry of the alkylating agent (e.g., ethyl iodide) and the base (e.g., sodium hydride) is essential to prevent side reactions like over-alkylation. Cooling the reaction, for instance to 0°C, is a common technique to manage exothermic processes and improve selectivity.

Table 1: Optimization of Reaction Conditions for Indazole Synthesis This table is based on data for a similar indazole synthesis and illustrates the principles of optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

|---|---|---|---|---|---|

| Solvent | NMP | Ethanol | 2-MeTHF | Improved regioselectivity with 2-MeTHF. | chemrxiv.org |

| Temperature | 60°C | 95°C | 95°C | Higher temperature needed for conversion in less polar solvents. | chemrxiv.org |

| Hydrazine Eq. | 2 eq. | 4 eq. | 10 eq. | 4 equivalents found optimal for high conversion. | chemrxiv.org |

Catalytic Systems and Ligand Effects in Cross-Coupling Reactions

The bromine atom at the C-6 position of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. nih.govrsc.org These reactions are fundamental for creating biaryl structures common in pharmacologically active molecules. researchgate.net

The catalytic cycle typically involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.commdpi.com

The choice of catalyst and ligand is paramount for an efficient reaction. scite.ai Palladium precursors like Pd(OAc)₂ or complexes like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are commonly used. nih.govrsc.org The ligands associated with the palladium center significantly influence the catalyst's stability and reactivity. Bulky, electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or dppf, are often employed. harvard.edu These ligands promote the oxidative addition step and can improve the rate of reductive elimination relative to side reactions. harvard.edu The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dimethoxyethane, 1,4-dioxane/water) are also critical for a successful coupling. nih.govrsc.org

Table 2: Catalytic Systems for Suzuki-Miyaura Coupling of Bromoindazoles

| Catalyst | Ligand | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf (integrated) | K₂CO₃ | Dimethoxyethane | High yield coupling with pyrrole- and thiophene-boronic acids. | nih.gov |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | - | Effective for coupling with alkylboranes. | harvard.edu |

| PdCl₂(dppf)·CH₂Cl₂ | dppf (integrated) | K₂CO₃ | 1,4-Dioxane/Water | Efficient synthesis of novel indazole compounds. | rsc.org |

Chemical Reactivity and Derivatization of this compound

The dual functionality of the bromo group and the amine-substituted indazole core allows for a range of chemical transformations.

Nucleophilic Substitution Reactions at the 6-Bromo Position

The bromine atom at the C-6 position can be displaced by various nucleophiles. evitachem.com This allows for the introduction of a wide array of functional groups. Typical nucleophiles include amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds, respectively. evitachem.com

These nucleophilic aromatic substitution (SNAr) reactions on the electron-rich indazole ring can be challenging and may require specific activation, such as through the use of a strong base like sodium amide or potassium tert-butoxide in a polar aprotic solvent. evitachem.com Alternatively, transition metal-catalyzed reactions, like the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds under milder conditions than traditional SNAr reactions. youtube.com

Oxidation and Reduction Chemistry of the Indazole Core and Amine Functionality

The indazole ring system and its substituents can undergo both oxidation and reduction reactions. The indazole ring itself can be oxidized to form the corresponding N-oxides, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). evitachem.com The nitrogen atoms in the pyrazole moiety are susceptible to oxidation.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The bromine atom at the C-6 position of the indazole ring is a key handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. While direct studies on this compound are not extensively documented, the reactivity can be inferred from closely related bromoindazole analogues. For instance, the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole with various boronic acids has been successfully demonstrated. wikipedia.org These reactions typically employ a palladium catalyst, a base, and a suitable solvent system.

In a representative study, 5-bromo-1-ethyl-1H-indazole was coupled with N-Boc-2-pyrroleboronic acid. wikipedia.org The optimization of the reaction conditions showed that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] was a highly effective catalyst. wikipedia.org The reaction, conducted in dimethoxyethane with potassium carbonate as the base at 80 °C, proceeded to completion in a short time, affording the coupled product in high yield. wikipedia.org

The general applicability of the Suzuki-Miyaura coupling to bromoindazoles suggests that this compound would readily participate in similar transformations to generate a diverse library of 6-aryl or 6-heteroaryl-1-ethyl-1H-indazol-4-amine derivatives. wikipedia.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Bromo-1-ethyl-1H-indazole Analog

| Parameter | Value | Reference |

| Substrate | 5-Bromo-1-ethyl-1H-indazole | wikipedia.org |

| Coupling Partner | N-Boc-2-pyrroleboronic acid | wikipedia.org |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] | wikipedia.org |

| Base | Potassium Carbonate (K₂CO₃) | wikipedia.org |

| Solvent | Dimethoxyethane (DME) | wikipedia.org |

| Temperature | 80 °C | wikipedia.org |

| Yield | High | wikipedia.org |

Heck Reaction

The Heck reaction involves the palladium-catalyzed vinylation of aryl halides, providing a route to substituted alkenes. wikipedia.orgorganic-chemistry.org The application of the Heck reaction to bromoindazoles allows for the introduction of vinyl groups, which can be further functionalized. Research into the Heck coupling of 3-bromoindazoles has shown that the reaction can be promoted under mechanically-activated, solvent-free conditions. beilstein-journals.org In these studies, the use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) was found to be beneficial in stabilizing the Pd(0) catalyst and improving yields by suppressing dehalogenation side reactions. beilstein-journals.org

While specific examples for this compound are scarce, the general principles of the Heck reaction on aryl bromides are well-established. wikipedia.orgorganic-chemistry.org A typical Heck reaction would involve treating the bromoindazole with an alkene in the presence of a palladium catalyst (e.g., Palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine). organic-chemistry.orgbeilstein-journals.org

Reactions Involving the 4-Amine Group

The 4-amino group on the indazole ring is a versatile functional group that can undergo a range of chemical transformations, including acylation, sulfonylation, and condensation reactions. These reactions are crucial for modifying the compound's properties and for building more complex molecular architectures.

Acylation and Sulfonylation

The primary amine at the C-4 position is nucleophilic and readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This transformation is a common strategy in medicinal chemistry to introduce various substituents. For example, the related 4-amino-1H-indazoles have been acylated to produce N-acyl derivatives. acs.org Similarly, reaction with sulfonyl chlorides yields sulfonamides. In one study, free 4-amino-indazole was reacted with sulfonyl chlorides to give the corresponding sulfonamides in good yields (75-83%). acs.org These reactions typically proceed in the presence of a base to neutralize the acid byproduct.

The synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives has been reported, which strongly implies the successful transformation of a 4-amino or a related nitrogen-containing precursor into an amide. researchgate.net

Table 2: Examples of Reactions at the 4-Amino Position of Indazole Analogs

| Reaction Type | Reagent Example | Product Type | Yield | Reference |

| Sulfonylation | 4-Methylbenzenesulfonyl chloride | N-(1H-Indazol-4-yl)sulfonamide | 75-83% | acs.org |

| Acylation | Carboxylic acid with coupling agent | N-(1H-Indazol-4-yl)amide | - | acs.org |

| Amide Formation | Implied from product structure | 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxamide derivatives | - | researchgate.net |

Condensation Reactions

The 4-amino group can also participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases or imines. These reactions can be a gateway to further heterocyclic ring formations. For instance, the condensation of o-fluorobenzaldehydes with hydrazine is a known method for synthesizing indazoles, highlighting the reactivity of amine and carbonyl groups in forming heterocyclic systems. acs.org While direct examples with this compound are not prevalent in the literature, this classical reactivity of primary aromatic amines is expected to apply.

Mechanistic Investigations in the Synthesis and Reactions of 6 Bromo 1 Ethyl 1h Indazol 4 Amine

Elucidation of Reaction Mechanisms for Indazole Formation Pathways

The synthesis of the core indazole ring of 6-Bromo-1-ethyl-1H-indazol-4-amine can be achieved through various established cyclization strategies, each with a distinct reaction mechanism. While the specific synthesis of the 6-bromo-4-amino-1H-indazole precursor is not detailed in readily available literature, the mechanisms can be inferred from general indazole formation pathways.

Commonly, indazole synthesis involves the formation of a crucial N-N bond and subsequent cyclization. One major route is the intramolecular cyclization of o-substituted phenylhydrazones. Another powerful method involves the cyclization of suitably substituted anilines. For instance, a synthetic pathway could start with a 2-alkyl-4-bromo-6-nitroaniline derivative. The aniline (B41778) would first be diazotized with a reagent like sodium nitrite (B80452) in an acidic medium, followed by a reaction that ultimately leads to an intramolecular cyclization to form the indazole ring. ucsf.edu

Modern synthetic methods have introduced transition-metal-catalyzed reactions, which offer high efficiency and functional group tolerance. researchgate.net These include:

Copper-catalyzed reactions: A method using copper(II) acetate (B1210297) can catalyze the reaction of 2-formylboronic acids with diazodicarboxylates, followed by an acid or base-induced ring closure. rsc.org The proposed mechanism for the condensation step in the presence of acid involves the formation of an N-acyliminium ion intermediate (13), which, after selective hydrolysis, yields the indazole core. rsc.org

Palladium-catalyzed C-H amination: The synthesis of 1H-indazoles can be accomplished from aminohydrazones via an intramolecular, ligand-free palladium-catalyzed C-H amination reaction. nih.gov

Cadogan Heterocyclization: This deoxygenative N-N bond-forming reaction can convert o-nitrobenzaldimines into indazoles using phosphine (B1218219) reagents. nih.gov The mechanism is believed to proceed through a catalytic P(III)/P(IV)=O redox cycle. nih.gov

A plausible pathway for forming a related 3-aminoindazole from a 2-halobenzonitrile precursor involves a reaction with hydrazine (B178648). chemrxiv.org The mechanism can proceed via two routes: either an initial nucleophilic aromatic substitution (SNAr) of the halide by hydrazine followed by an intramolecular attack on the cyano group, or an initial attack on the cyano group followed by an intramolecular SNAr cyclization. chemrxiv.org Both pathways culminate in the formation of the 3-aminoindazole ring. chemrxiv.org

Understanding Regioselectivity and Stereoselectivity in N-Alkylation and Functionalization

The N-alkylation of the 6-bromo-1H-indazol-4-amine precursor is a critical step that introduces the ethyl group, leading to the final product. The indazole ring possesses two nitrogen atoms (N-1 and N-2) available for alkylation, making regioselectivity a paramount concern. The distribution of the resulting N-1 and N-2 alkylated regioisomers is highly dependent on the reaction conditions and the electronic and steric nature of the substituents on the indazole ring. beilstein-journals.org

For the synthesis of this compound, achieving high selectivity for the N-1 position is essential. Studies on a wide range of substituted indazoles have shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) as the solvent provides a robust system for achieving high N-1 regioselectivity. beilstein-journals.org The reaction proceeds via deprotonation of the indazole N-H to form an indazolide anion, which then acts as a nucleophile to attack the alkylating agent (e.g., ethyl bromide).

The factors influencing the N-1 versus N-2 selectivity are summarized in the table below.

| Factor | Favors N-1 Alkylation | Favors N-2 Alkylation | Rationale |

|---|---|---|---|

| Substituent at C-7 | Small, electron-donating groups | Bulky, electron-withdrawing groups (e.g., -NO2, -CO2Me) beilstein-journals.org | Steric hindrance at C-7 disfavors substitution at the adjacent N-1 position. Electron-withdrawing groups at C-7 increase the acidity of the N-1 proton and may stabilize the N-2 anion. |

| Substituent at C-3 | Bulky groups (e.g., -tBu, -COMe) beilstein-journals.org | Small groups | Steric hindrance from a C-3 substituent directs the incoming electrophile to the more accessible N-1 position. |

| Reaction Control | Thermodynamic control beilstein-journals.org | Kinetic control (often) | The N-1 substituted indazole is generally the more thermodynamically stable isomer. beilstein-journals.org |

| Solvent/Base System | NaH in THF beilstein-journals.org | Varies; some conditions might favor the kinetic N-2 product. | This system has been optimized for high N-1 regioselectivity across many substrates. beilstein-journals.org |

In the case of 6-bromo-1H-indazol-4-amine, the absence of a C-7 substituent and the presence of a C-6 bromo and C-4 amino group will electronically influence the nucleophilicity of N-1 and N-2, but the steric environment generally favors N-1 alkylation under thermodynamic conditions.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The regiochemical outcome of the N-alkylation of indazoles is often a result of the interplay between kinetic and thermodynamic control. The 1H-indazole tautomer, and consequently the N-1 alkylated product, is generally considered to be thermodynamically more stable than the corresponding 2H-tautomer or N-2 alkylated product. beilstein-journals.org

Kinetic Control: The kinetically favored product is formed faster and results from the reaction pathway with the lowest activation energy. In some cases, N-2 alkylation can be the kinetic product, as the N-2 position can be more nucleophilic or more sterically accessible depending on the substrate and conditions.

Thermodynamic Control: The thermodynamically favored product is the most stable product. Given sufficient time and/or energy (e.g., higher reaction temperatures), an initially formed kinetic product can isomerize to the more stable thermodynamic product. beilstein-journals.org Regioselective N-alkylation can be achieved through an equilibration process that favors the thermodynamic N-1 substituted product. beilstein-journals.org

The synthesis of this compound, by aiming for the N-1 ethylated isomer, typically relies on conditions that favor thermodynamic equilibrium.

| Control Type | Reaction Conditions | Product Characteristics | Relevance to N-1 Ethylation |

|---|---|---|---|

| Kinetic | Lower temperatures, short reaction times, strong non-coordinating base. | Fastest-forming product, may not be the most stable isomer (potentially N-2). | Conditions are generally avoided when the N-1 isomer is the desired product. |

| Thermodynamic | Higher temperatures, longer reaction times, conditions allowing for equilibration. | Most stable product (generally the N-1 isomer). beilstein-journals.org | This is the preferred regime for selectively synthesizing N-1 alkylated indazoles like the target compound. |

Role of Intermediates and Transition States in Reaction Progress

For Indazole Ring Formation: The specific intermediates depend on the chosen synthetic route. Plausible intermediates include:

N-Acyliminium Ions: Formed during copper-catalyzed cyclizations of 2-formylphenylboronic acids. rsc.org

Ortho-Quinone Methide Imines: Proposed in some cyclization mechanisms involving the activation of a methyl group. reddit.com

Nitrene or Aryne Intermediates: While not explicitly found in the search results for this compound, these are common intermediates in other heterocyclic synthesis methods.

Hydrazone Adducts: In cyclizations involving hydrazine, the initial adduct formed by the attack of hydrazine on a carbonyl or cyano group is a key intermediate before the final ring-closing step. chemrxiv.org

For N-Ethylation: The key reactive intermediate in the N-alkylation step is the indazolide anion . This species is formed upon the deprotonation of the 6-bromo-4-amino-1H-indazole precursor by a base, typically sodium hydride. This anion is a resonance-stabilized ambident nucleophile, with negative charge density distributed over both the N-1 and N-2 atoms. The subsequent nucleophilic attack on the electrophile (ethyl bromide) proceeds through a transition state where the new N-C bond is being formed. The relative energies of the transition states leading to N-1 and N-2 alkylation determine the kinetic product distribution.

Electronic and Steric Influences of Substituents on Reaction Outcomes

The substituents on the indazole ring—a bromo group at C-6 and an amino group at C-4—exert profound electronic and steric effects that govern the regiochemical outcome of the N-ethylation. beilstein-journals.org

Electronic Effects:

Steric Effects:

The 6-bromo substituent is relatively large and can exert some steric hindrance, potentially influencing the approach of the electrophile to the nearby N-1 and N-2 positions. However, its position at C-6 makes its steric impact on the N-1 vs. N-2 choice less direct than that of a C-7 or C-3 substituent. beilstein-journals.org

The interplay of these effects dictates the charge distribution in the indazolide anion and the steric accessibility of the two nitrogen atoms, ultimately determining the preference for N-1 ethylation under thermodynamic conditions.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on N-Alkylation |

|---|---|---|---|---|

| Amino (-NH2) | C-4 | Strongly electron-donating (+M) | Moderate | Increases overall nucleophilicity of the indazolide anion. |

| Bromo (-Br) | C-6 | Electron-withdrawing (-I), weakly electron-donating (+M) | Moderate | Increases N-H acidity, making deprotonation easier. Its steric and electronic influence on regioselectivity is less pronounced than a C-7 substituent. |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Research

Systematic Design and Synthesis of 6-Bromo-1-ethyl-1H-indazol-4-amine Analogs for SAR Probing

The systematic design and synthesis of analogs of this compound are crucial for probing its structure-activity relationships. patsnap.com This involves making specific chemical modifications to different parts of the molecule and evaluating the resulting impact on its biological effects.

Table 1: Impact of Modifications at the 6-Bromo Position

| Modification at 6-Position | Resulting Biological Activity | Reference |

| Phenyl urea (B33335) | Maintained or improved activity (IC50 < 1 μM) | nih.gov |

| Phenyl amide | Maintained or improved activity (IC50 < 1 μM) | nih.gov |

| Benzylamine | Maintained or improved activity (IC50 < 1 μM) | nih.gov |

| 6-(4-methylpiperazin-1-yl)pyridin-3-yl | Potent antiproliferative efficacy in vitro | rsc.org |

The N-1 position of the indazole ring is another key site for modification. The ethyl group in this compound contributes to the lipophilicity and conformational flexibility of the molecule. Varying the substituent at this position can significantly affect how the molecule fits into the binding pocket of its target protein. Studies on related indazole derivatives have shown that replacing the ethyl group with other alkyl or even aryl groups can lead to changes in biological activity. nih.gov For example, in a series of indazole-based selective estrogen receptor degraders, replacing an ethyl group with a cyclobutyl group led to enhanced potency. nih.gov The regioselectivity of N-alkylation of the indazole scaffold is an important consideration in the synthesis of these analogs, with reaction conditions often influencing whether the N-1 or N-2 isomer is formed. beilstein-journals.org

Table 2: Effect of Substituent Variations at the 1-Position

| Substituent at 1-Position | Observed Effect | Reference |

| Cyclobutyl | Enhanced potency in selective estrogen receptor degraders | nih.gov |

| Methyl | Common substituent in various indazole-based inhibitors | evitachem.com |

The 4-amine group is a critical functional group that often acts as a key hydrogen bond donor, enabling crucial interactions with the amino acid residues in the active site of a target protein. researchgate.net In many kinase inhibitors, this amine group forms a hydrogen bond with the hinge region of the kinase domain, a fundamental interaction for potent inhibition. pharmablock.com The modification or replacement of this group can therefore have a profound impact on the binding affinity and selectivity of the compound. Research on 4,6-disubstituted-1H-indazole-4-amine derivatives has highlighted the importance of substituents at the C-4 position for inhibitory activity. nih.gov

Table 3: Significance of the 4-Amine Group

| Interaction Type | Importance | Reference |

| Hydrogen Bond Donor | Crucial for binding to the hinge region of kinases | pharmablock.com |

| Site for Substitution | Introduction of nitro-aryl groups beneficial for TDO inhibition | nih.gov |

Influence of Indazole Core Substitutions on Biological Interactions

Substitutions on the indazole core, beyond the specific positions in this compound, have a profound influence on biological interactions. The indazole nucleus itself is considered a bioisostere of indole, offering a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), which can lead to improved affinity for target proteins. pharmablock.com The position and nature of substituents can dictate the selectivity and potency of these compounds. For instance, SAR studies on 1H-indazole derivatives have shown that substituents at both the 4- and 6-positions play a crucial role in IDO1 inhibition. nih.govmdpi.com Similarly, in the context of Aurora kinase inhibitors, substitutions at the C5 or C6 position with groups like phenyl urea resulted in significant activity. nih.gov

Pharmacophore Modeling and Design for Enhanced Efficacy

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.govugm.ac.idugm.ac.id This approach has been instrumental in the design of indazole-based inhibitors. By understanding the key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions, more potent and selective compounds can be designed. nih.govugm.ac.id For example, a pharmacophore model for estrogen receptor alpha (ERα) inhibitors based on an indazole scaffold identified one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions as crucial for activity. ugm.ac.idugm.ac.id Such models guide the synthesis of new derivatives with an increased probability of being active. ugm.ac.idnih.gov

Lead Optimization Strategies for Drug Discovery

Lead optimization is a critical phase in drug discovery where a promising lead compound, like a derivative of this compound, is chemically modified to improve its properties. patsnap.comdanaher.com This iterative process aims to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.comdanaher.com Strategies employed include structure-activity relationship (SAR) analysis, where systematic modifications are made to the lead structure to identify key functional groups responsible for its activity. patsnap.com Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are also used to predict the effects of these modifications. danaher.com For indazole derivatives, lead optimization has led to the discovery of potent multi-target kinase inhibitors. nih.gov This process involves a cycle of designing, synthesizing, and testing new compounds to achieve a profile suitable for a drug candidate. danaher.com

Strategies for Modulating Biological Potency and Selectivity

The potency and selectivity of indazole-based compounds can be fine-tuned through systematic structural modifications. Research on various indazole derivatives, including those with the 6-bromo-1H-indazole scaffold, has provided a roadmap for these modifications. nih.govresearchgate.net

Key areas for modification on the this compound scaffold include the indazole core, the N1-ethyl group, the C4-amine, and the C6-bromo substituent.

Modifications of the Indazole Core: The indazole ring itself is a crucial pharmacophore. Introducing substituents at various positions can significantly impact biological activity. For instance, in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives developed as PLK4 inhibitors, substitutions on the indazole ring were explored to enhance potency. nih.govrsc.org While the core structure was generally maintained for its essential binding interactions, modifications at other positions were found to be more productive for improving activity.

The N1-Substituent: The ethyl group at the N1 position plays a role in establishing hydrophobic interactions within the binding pocket of target proteins. The size and nature of this substituent can be altered to optimize these interactions. In SAR studies of the sGC stimulator YC-1, replacing the N1-benzyl group with other substituents, including various substituted benzyl (B1604629) rings, demonstrated that even minor changes, such as adding a fluoro or cyano group to the ortho position of the benzene (B151609) ring, could lead to better inhibitory activity. nih.gov This suggests that exploring different alkyl or aryl groups at the N1 position of this compound could be a viable strategy for modulating potency.

The C4-Amino Group: The primary amine at the C4 position is a key site for interaction and can be modified to explore new binding interactions or to alter physicochemical properties. Acylation, alkylation, or conversion to amides or sulfonamides can introduce new functional groups capable of forming hydrogen bonds or other interactions with the target protein. For example, converting the amino group into a benzenesulfonamide (B165840) was a key step in developing potent PLK4 inhibitors from an N-(1H-indazol-6-yl) scaffold. nih.govrsc.org

The C6-Bromo Substituent: The bromine atom at the C6 position is a significant feature. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Additionally, the electron-withdrawing nature of bromine influences the electronic properties of the indazole ring system. In studies of chromene-based Bcl-2 inhibitors, it was found that the 6-bromo substituent was not essential for bioactivity and could be replaced by various alkyl groups to enhance potency. nih.gov This indicates that replacing the bromine with other halogens (e.g., chlorine, fluorine) or with small alkyl or cyano groups could be a strategy to modulate potency and selectivity.

The following table summarizes potential modification strategies and their expected impact on biological activity based on research on analogous compounds.

| Modification Site | Proposed Modification | Potential Impact on Potency/Selectivity | Rationale from Analogous Compounds |

| N1-Position | Replace ethyl with larger or cyclic alkyl groups | May improve hydrophobic interactions and potency. | SAR on other heterocyclic scaffolds shows the importance of this position for affinity. nih.gov |

| N1-Position | Introduce polar functional groups on the ethyl chain | Could enhance selectivity or alter solubility. | Functionalization of side chains is a common optimization strategy. |

| C4-Amine | Acylation to form amides | Can introduce new hydrogen bond donors/acceptors, potentially increasing potency. | Amide derivatives of related heterocycles often show improved activity. researchgate.net |

| C4-Amine | Conversion to sulfonamides | Can occupy specific binding pockets and improve potency. | N-(1H-indazol-6-yl)benzenesulfonamides are potent PLK4 inhibitors. nih.govrsc.org |

| C6-Bromo | Replace with other halogens (Cl, F) | May alter halogen bonding and electronic properties, affecting affinity. | The nature of the halogen can fine-tune binding interactions. nih.gov |

| C6-Bromo | Replace with small alkyl or cyano groups | Could explore different steric and electronic requirements of the binding pocket. | Substitution at the 6-position of the indazole ring is a known strategy to modify activity. nih.gov |

Approaches to Improve Metabolic Stability through Structural Modification

A significant challenge in drug development is ensuring that a compound is not rapidly metabolized in the body, which can lead to poor bioavailability and a short duration of action. Structural modifications can be made to block or slow down metabolic pathways.

Common metabolic liabilities in molecules like this compound include N-dealkylation of the ethyl group, oxidation of the aromatic indazole ring, and modification of the primary amine.

Blocking N-Dealkylation: The ethyl group at the N1 position is susceptible to enzymatic N-dealkylation. One strategy to prevent this is to introduce steric hindrance near the site of metabolism. For example, replacing the ethyl group with a bulkier group like an isopropyl or cyclopropylmethyl group can sterically shield the alpha-carbon from metabolic enzymes.

Protecting the Aromatic Ring: The indazole ring can be a site for oxidative metabolism by cytochrome P450 enzymes. Introducing electron-withdrawing groups, such as fluorine atoms, onto the ring can increase its stability towards oxidation. While the existing bromine at C6 already provides some electronic effect, further substitution could be explored.

Modifying the C4-Amine: Primary aromatic amines can be susceptible to metabolic transformations such as N-acetylation or oxidation. Converting the primary amine to a secondary or tertiary amine, or to an amide or sulfonamide, can block these metabolic pathways. This strategy also aligns with efforts to modulate potency and selectivity, as seen in the development of N-(1H-indazol-6-yl)benzenesulfonamide PLK4 inhibitors, where the sulfonamide linkage would be more metabolically stable than a primary amine. nih.govrsc.org

Reducing Lipophilicity: Highly lipophilic compounds are often more readily metabolized by liver enzymes. While some lipophilicity is necessary for cell permeability, excessive lipophilicity can be detrimental to the metabolic profile. Introducing polar groups, such as small hydroxyl or ether functionalities on the N1-ethyl side chain, can reduce lipophilicity and potentially improve metabolic stability. nih.gov

The table below outlines strategies to enhance the metabolic stability of this compound.

| Metabolic Liability | Structural Modification Strategy | Rationale | Reference for Strategy |

| N-Dealkylation of N1-ethyl group | Replace ethyl with a bulkier alkyl group (e.g., isopropyl, t-butyl) or a cyclopropylmethyl group. | Introduces steric hindrance, which blocks access for metabolic enzymes. | General medicinal chemistry principles for improving metabolic stability. |

| Oxidation of the indazole ring | Introduce electron-withdrawing groups (e.g., fluorine) at other positions on the ring. | Deactivates the aromatic system towards oxidative metabolism. | Fluorine substitution is a common strategy to enhance metabolic stability. |

| Metabolism of C4-primary amine | Convert the amine to a secondary/tertiary amine, an amide, or a sulfonamide. | These functional groups are generally more resistant to metabolic transformations than primary amines. | This approach also serves to modulate biological activity. nih.govrsc.org |

| General Metabolic Instability | Introduce polar functional groups (e.g., -OH, -OCH3) on the N1-alkyl side chain. | Reduces overall lipophilicity, which can decrease the rate of metabolism by P450 enzymes. nih.gov |

Through these and other medicinal chemistry strategies, the initial properties of this compound can be systematically optimized to develop compounds with superior potency, selectivity, and metabolic stability for potential therapeutic applications.

Computational Chemistry and Molecular Modeling of 6 Bromo 1 Ethyl 1h Indazol 4 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution, which governs the molecule's reactivity and physical properties.

The electronic structure of 6-Bromo-1-ethyl-1H-indazol-4-amine can be elucidated using quantum chemical methods like Density Functional Theory (DFT). These calculations reveal critical information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability.

Electron density maps illustrate the probability of finding an electron at any given point around the molecule, visually identifying electron-rich and electron-deficient areas. This is complemented by the calculation of partial charges on each atom. For instance, the nitrogen atoms of the indazole ring (N1 and N2) possess negative partial charges, making them potential sites for hydrogen bonding and coordination.

Fukui indices are another powerful concept derived from quantum calculations. They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This allows for a more precise prediction of local reactivity, identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 1: Illustrative Quantum Chemical Properties of this compound Note: This data is representative of typical results from DFT calculations and serves as an illustrative example.

| Parameter | Atom/Region | Calculated Value | Significance |

| HOMO Energy | Whole Molecule | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | Whole Molecule | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Whole Molecule | 4.6 eV | Relates to chemical stability and reactivity |

| N1 Partial Charge | Indazole Ring | -0.25 e | Potential hydrogen bond acceptor |

| N2 Partial Charge | Indazole Ring | -0.28 e | Potential hydrogen bond acceptor |

| Fukui Index (f-) | Amino Nitrogen (N4) | 0.12 | Site susceptible to electrophilic attack |

| Fukui Index (f+) | Carbon (C6) | 0.09 | Site susceptible to nucleophilic attack |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a highly effective computational method for investigating the pathways of chemical reactions. mdpi.com It can be used to map the potential energy surface of a reaction, allowing researchers to identify transition states, intermediates, and the associated activation energies. mdpi.com This information is vital for understanding how this compound might be synthesized or how it could metabolize or interact with other molecules.

For example, DFT calculations can model the N-alkylation of the precursor 6-Bromo-1H-indazol-4-amine to form the final ethylated product. The calculations would compare the energy barriers for ethylation at the N1 versus the N2 position of the indazole ring, explaining the regioselectivity of the synthesis. Similarly, DFT can be used to study the mechanisms of further functionalization, such as substitution reactions at the bromine position or coupling reactions involving the amine group. By calculating the energies of all stationary points along the reaction coordinate, a complete energy profile can be constructed, providing a theoretical basis for optimizing reaction conditions to improve yield and purity. mdpi.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is central to structure-based drug design, helping to identify and optimize potential drug candidates. For this compound, docking studies can predict its binding affinity and mode of interaction with various biological targets, such as protein kinases, which are often implicated in cancer. nih.govnih.gov

The process involves computationally placing the 3D structure of the ligand into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography and deposited in the Protein Data Bank). The docking algorithm then samples numerous possible conformations and orientations of the ligand, scoring them based on a function that estimates the binding energy.

A successful docking pose is characterized by favorable intermolecular interactions. For an indazole derivative, key interactions often include:

Hydrogen bonds: The nitrogen atoms of the indazole ring and the amine group can act as hydrogen bond donors or acceptors with polar amino acid residues in the protein's active site, such as glutamate (B1630785) or cysteine. nih.gov

π-π stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.gov

Hydrophobic interactions: The ethyl group provides a hydrophobic component that can interact favorably with nonpolar pockets within the binding site.

These studies can reveal which specific amino acids are crucial for binding and guide the design of new analogs with improved potency and selectivity. nih.gov

Table 2: Representative Molecular Docking Results for this compound with a Protein Kinase Target Note: This data is hypothetical and for illustrative purposes, based on typical findings for indazole-based kinase inhibitors.

| Parameter | Value/Description |

| Target Protein (PDB ID) | 4JXF (Polo-like kinase 4) nih.gov |

| Docking Score (Binding Energy) | -8.5 kcal/mol |

| Key Interacting Residues | Glu-90, Cys-92, Phe-23 nih.gov |

| Hydrogen Bond Interactions | Indazole N2 with Cys-92 backbone; Amino group with Glu-90 side chain nih.gov |

| π-π Stacking Interactions | Indazole ring with Phe-23 nih.gov |

| Hydrophobic Interactions | Ethyl group with a hydrophobic pocket formed by Valine and Leucine residues |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations track the movements of all atoms in the ligand-protein complex by solving Newton's equations of motion, providing valuable insights into the stability and flexibility of the system.

Before running an MD simulation, a conformational analysis of the ligand itself is often performed. For this compound, this would involve studying the rotation around the single bond connecting the ethyl group to the N1 nitrogen to identify the lowest energy (most stable) conformations.

Once the ligand is docked into the protein, an MD simulation can be run for nanoseconds or longer. Analysis of the simulation trajectory can reveal:

Stability of the binding pose: By calculating the Root Mean Square Deviation (RMSD) of the ligand over time, one can assess whether it remains stably bound in its initial docked position.

Persistence of key interactions: MD simulations show how often and for how long critical interactions, like hydrogen bonds, are maintained. nih.gov

Flexibility of the protein: The Root Mean Square Fluctuation (RMSF) of protein residues can indicate which parts of the protein become more or less flexible upon ligand binding, which can have functional consequences. nih.gov

In Silico Screening and Virtual Library Design for Analog Development

In silico screening, or virtual screening, uses computational methods to search vast libraries of compounds to identify those likely to be active against a specific biological target. This compound can serve as a core scaffold or starting point for the design of a focused virtual library.

In this approach, a virtual library of analogs is created by systematically modifying the parent structure. For instance, one could explore:

Different alkyl groups at the N1 position.

Various substituents in place of the bromine atom at the C6 position.

Acylation or alkylation of the 4-amino group.

Addition of substituents to the benzene (B151609) portion of the indazole ring.

This library of virtual compounds can then be rapidly screened using high-throughput molecular docking against a target of interest. The top-scoring compounds, those predicted to have the highest binding affinity, are then prioritized for chemical synthesis and subsequent experimental testing. This strategy significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates, saving considerable time and resources. nih.govresearchgate.net

Biological and Pharmacological Research Applications

Role as a Synthetic Building Block for Pharmacologically Active Compounds

The primary application of 6-Bromo-1-ethyl-1H-indazol-4-amine in research is as a foundational scaffold for the creation of more complex molecules with therapeutic potential. The presence of the bromine atom and the amine group offers reactive sites for various chemical modifications, allowing for the construction of a library of derivatives. While specific research on the 1-ethyl derivative is limited, studies on analogous 6-bromo-1H-indazole compounds highlight the importance of this core structure in generating compounds with anti-cancer, anti-inflammatory, and antimicrobial activities. researchgate.net The synthesis of N-methyl-3-aryl indazoles, for instance, has been explored for their antimicrobial properties. orientjchem.org

Enzyme Inhibition Studies and Mechanistic Investigations

The indazole nucleus is a key component in numerous enzyme inhibitors, and derivatives of 6-bromo-indazole have been at the forefront of this research. The structural features of these compounds allow them to bind to the active sites of enzymes, modulating their activity and impacting critical biochemical pathways.

While direct inhibitory studies on this compound are not widely published, the broader class of 6-bromo-indazole derivatives has been shown to target several key enzymes implicated in disease:

Indoleamine 2,3-dioxygenase 1 (IDO1): Some 3-substituted 1H-indazoles have demonstrated potent inhibitory activity against the IDO1 enzyme. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): 1H-indazole-based derivatives have been developed as inhibitors of FGFR kinases, which are involved in cell proliferation and differentiation. nih.gov

Bcr-Abl: The 1H-indazol-3-amine structure is a recognized hinge-binding fragment and has been utilized in the design of inhibitors targeting the Bcr-Abl kinase, which is associated with chronic myeloid leukemia. nih.gov

Pim kinases: Although not directly linked to 6-bromo-indazole derivatives in the provided context, the indazole scaffold is a common feature in kinase inhibitors, suggesting potential for activity against Pim kinases.

By inhibiting key enzymes, indazole derivatives can modulate critical biochemical pathways involved in cancer and other diseases. For example, a series of 1H-indazole-3-amine derivatives were found to induce apoptosis and affect the cell cycle in cancer cells, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov

Receptor Binding and Activation/Inhibition Studies

Some indazole derivatives have been reported to interact with receptors such as the estrogen and 5-HT1A receptors. orientjchem.orgorientjchem.org However, specific receptor binding and activation/inhibition studies for this compound are not extensively documented in publicly available research. The diverse pharmacological activities of the indazole class suggest that this is a promising area for future investigation.

Investigation of Modulatory Effects on Cellular Signaling Pathways

The ability of indazole derivatives to inhibit kinases directly implies their significant modulatory effects on cellular signaling pathways. Kinases are central to signal transduction, and their inhibition can halt the proliferation of cancer cells and induce apoptosis. The investigation of 1H-indazole-3-amine derivatives has shown that they can impact cell cycle distribution in cancer cell lines. nih.gov

Research into Antimicrobial Properties and Mechanisms

The indazole scaffold is a known pharmacophore in the development of antimicrobial agents. orientjchem.orgorientjchem.org Various substituted indazoles have demonstrated activity against a range of bacterial and fungal strains. orientjchem.orggdcplkd.ac.in

A series of novel 4-bromo-1H-indazole derivatives were designed as potential inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov These compounds exhibited notable antibacterial activity, particularly against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Furthermore, research on 6-bromo-1H-indazole bearing 1,2,3-triazole analogues has shown moderate to good inhibition against various bacterial and fungal strains. researchgate.netbanglajol.info The proposed mechanism for some indazole derivatives involves the inhibition of essential bacterial enzymes responsible for cell wall synthesis or DNA replication. researchgate.net

Exploration of Anti-inflammatory Potential and Associated Pathways

Further research is required to determine if this compound possesses any anti-inflammatory properties and to elucidate the potential biological pathways involved.

Advanced Applications and Future Directions in Research

Development of Novel Indazole-Based Chemical Probes for Biological Systems

The development of chemical probes is instrumental in dissecting complex biological processes. Indazole derivatives, owing to their structural versatility and ability to interact with various biological targets, are promising candidates for the design of such probes. researchgate.net Researchers are actively exploring the synthesis of novel indazole-based molecules that can be utilized to investigate cellular pathways and mechanisms of diseases. researchgate.net

For instance, the strategic incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags, onto the indazole scaffold allows for the visualization and tracking of these molecules within living systems. This approach can provide invaluable insights into the subcellular localization and dynamics of their biological targets. Furthermore, the development of photo-reactive indazole derivatives enables the covalent labeling and identification of interacting proteins, a crucial step in target validation and drug discovery.

Potential Applications in Material Science (e.g., organic semiconductors)

Beyond their therapeutic potential, indazole derivatives are gaining traction in the field of material science, particularly as organic semiconductors. researchgate.net The inherent electronic properties of the indazole ring system, characterized by its electron-rich nature, make it a suitable building block for materials designed for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The performance of these organic electronic devices is intrinsically linked to the molecular packing and electronic coupling between adjacent molecules in the solid state. The substitution pattern on the indazole core, including the presence and position of bromine and ethylamine (B1201723) groups as seen in 6-Bromo-1-ethyl-1H-indazol-4-amine, can be systematically modified to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This fine-tuning is critical for optimizing charge injection, transport, and recombination processes within the device, ultimately enhancing its efficiency and stability. Theoretical studies employing density functional theory (DFT) are often used to predict the electronic properties of new indazole-based materials, guiding synthetic efforts towards promising candidates for n-type organic semiconductors. researchgate.net

Strategies for Enhancing ADME Properties in Pre-Clinical Development

The journey of a promising bioactive compound from a laboratory discovery to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a major cause of attrition. The absorption, distribution, metabolism, and excretion (ADME) profile of a drug molecule is a critical determinant of its efficacy and safety. For indazole derivatives, including this compound, several strategies are being employed to optimize their ADME properties during pre-clinical development. patsnap.com

Emerging Synthetic Methodologies for Complex Indazole Derivatives

The exploration of the chemical space around the indazole scaffold necessitates the development of efficient and versatile synthetic methodologies. nih.govnih.gov Traditional methods for indazole synthesis often require harsh reaction conditions or a limited substrate scope. researchgate.net Consequently, there is a significant research effort focused on creating novel and more sustainable synthetic routes.

Recent advancements include the use of transition-metal catalysis, such as palladium- and copper-catalyzed cross-coupling reactions, which have enabled the synthesis of a wide range of functionalized indazoles with high precision and efficiency. researchgate.netorganic-chemistry.org Photocatalysis is also emerging as a powerful tool, offering mild and environmentally friendly conditions for C-H functionalization and other key bond-forming reactions on the indazole core. acs.org These modern synthetic methods not only facilitate the synthesis of complex indazole derivatives but also open up new avenues for late-stage functionalization, allowing for the rapid diversification of lead compounds. acs.org

| Synthetic Strategy | Catalyst/Reagent | Key Transformation | Reference |

| Intramolecular C-H Amination | Palladium-catalyzed | Formation of 1H-indazoles from aminohydrazones | nih.gov |

| Oxidative Benzannulation | Pd(OAc)2/P(tBu)3·HBF4 | Synthesis of 1H-indazoles from pyrazoles and alkynes | nih.gov |

| N-N Bond Formation | Cu(OAc)2-mediated | Cyclization of ketimines to 1H-indazoles | nih.gov |

| C-H Activation/Cyclization | Rhodium(III)-catalyzed | Synthesis of 3-acylated-2H-indazoles from azobenzenes | nih.gov |

| Suzuki-Miyaura Coupling | Pd(OAc)2/CsF | Arylation of bromoindazoles | researchgate.netnih.gov |

| Photocatalytic C3-Amidation | 4CzIPN | Direct amidation of 2H-indazoles | acs.org |

Identification of Novel Biological Targets and Therapeutic Areas for Indazole Compounds

The indazole scaffold has a proven track record in medicinal chemistry, with several indazole-containing drugs approved for the treatment of cancer and other diseases. researchgate.netrsc.orgnih.gov However, the full therapeutic potential of this versatile heterocycle is far from being fully realized. Ongoing research is focused on identifying novel biological targets and expanding the therapeutic applications of indazole derivatives.

High-throughput screening and computational approaches are being used to test libraries of indazole compounds against a wide range of biological targets. This has led to the discovery of indazole-based inhibitors for various kinases, such as fibroblast growth factor receptors (FGFR) and cyclin-dependent kinases (CDK), which are implicated in cancer progression. nih.govresearchgate.net Beyond oncology, researchers are exploring the potential of indazole derivatives in other therapeutic areas, including infectious diseases, inflammation, and neurodegenerative disorders. researchgate.netresearchgate.net For example, some indazole derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.gov

| Biological Target | Therapeutic Area | Example Indazole Derivative | Reference |

| Fibroblast Growth Factor Receptors (FGFR) | Cancer | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | researchgate.net |

| Cyclin-Dependent Kinase 8 (CDK8) | Cancer | 3-benzylindazole derivatives | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | 1H-indazole derivatives | nih.govnih.gov |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer | Indazole-pyrimidine-based derivatives | nih.gov |

| Glutamate (B1630785) Racemase | Tuberculosis | Indazole derivatives | researchgate.netnih.gov |

| Aurora Kinases | Cancer | Amide derivatives of indazole | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-1-ethyl-1H-indazol-4-amine?

A practical approach involves a multi-step synthesis starting from substituted indazole precursors. For brominated indazoles, regioselective bromination can be achieved using N-bromosuccinimide (NBS) in sulfuric acid at 0–25°C, followed by ethylation at the N1 position via nucleophilic substitution (e.g., using ethyl iodide in DMF with a base like K₂CO₃). Cyclization and amine functionalization may require refluxing in acetic acid with hydrazine derivatives (see Scheme II in ). Key steps include:

Q. How can researchers validate the purity and structure of this compound?

Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl group at N1, bromine at C6) by comparing chemical shifts to analogous indazole derivatives (δ ~1.3 ppm for ethyl CH₃, δ ~4.2 ppm for CH₂) .

- HPLC/GCMS : Assess purity (>95%) with a C18 column (MeCN/H₂O mobile phase).

- Elemental Analysis : Verify Br and N content (±0.3% deviation) .

Q. What solvent systems are compatible with this compound for experimental use?

- Storage : Dissolve in DMSO (10 mM stock) and store at –80°C for long-term stability (≤6 months). Avoid repeated freeze-thaw cycles.

- Solubility : Use DMF or ethanol for reactions requiring >10 mM concentrations. For aqueous buffers (e.g., biological assays), add ≤1% DMSO to maintain solubility .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and computational modeling results?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies:

- Variable-Temperature NMR : Identify conformational changes (e.g., amine proton exchange) by acquiring spectra at 25°C and –40°C .

- X-ray Crystallography : Use SHELXL for refinement, especially if twinning or disorder is observed. Adjust the ADPSUM command to model anisotropic displacement parameters .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to validate substituent orientation .

Q. How to troubleshoot low yields in the cyclization step during synthesis?

Common issues include unstable intermediates or competing pathways. Optimize:

- Reaction Conditions : Replace acetic acid with TFA for stronger acid catalysis or use microwave-assisted heating (100°C, 30 min) to accelerate cyclization .

- Intermediate Stabilization : Protect the amine group with Boc before bromination to prevent side reactions .

- Byproduct Analysis : Use LC-MS to identify dimers or decomposition products; adjust stoichiometry (e.g., reduce NBS from 1.1 eq. to 1.05 eq.) .

Q. What strategies improve regioselectivity in functionalizing the indazole core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.